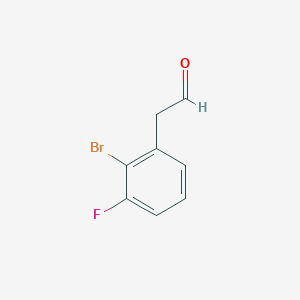

2-(2-Bromo-3-fluorophenyl)acetaldehyde

Descripción

Propiedades

Fórmula molecular |

C8H6BrFO |

|---|---|

Peso molecular |

217.03 g/mol |

Nombre IUPAC |

2-(2-bromo-3-fluorophenyl)acetaldehyde |

InChI |

InChI=1S/C8H6BrFO/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3,5H,4H2 |

Clave InChI |

ZWVWQXJKOHHZQJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)F)Br)CC=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-3-fluorophenyl)acetaldehyde can undergo various types of chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Nucleophilic substitution reactions where the bromo or fluoro groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Oxidation: 2-(2-Bromo-3-fluorophenyl)acetic acid.

Reduction: 2-(2-Bromo-3-fluorophenyl)ethanol.

Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(2-Bromo-3-fluorophenyl)acetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-3-fluorophenyl)acetaldehyde involves its interaction with various molecular targets. The presence of the bromo and fluoro groups can influence its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparación Con Compuestos Similares

Acetaldehyde (CH₃CHO)

- Reactivity : Acetaldehyde is highly reactive, forming adducts with proteins, phospholipids, and nucleosides. It is metabolized to acetic acid and plays a role in atmospheric chemistry as a precursor to peroxyacetyl nitrate .

- Applications : Primarily used in acetic acid synthesis, but its industrial relevance is declining due to safer alternatives .

- Health Effects: Classified as a carcinogen (Group 1 by IARC) and a priority indoor pollutant due to acute toxicity and chronic exposure risks .

Key Differences :

- 2-(2-Bromo-3-fluorophenyl)acetaldehyde’s aromatic and halogenated structure enhances steric hindrance and reduces volatility (higher boiling point). Its reactivity is modulated by electron-withdrawing substituents (Br, F), favoring electrophilic substitution at specific ring positions.

2-(5-Bromo-2-methoxyphenyl)acetaldehyde (CAS 33567-61-2)

- Molecular Formula : C₉H₉BrO₂ (MW = 245.07 g/mol).

- Substituents : A methoxy (–OCH₃) group at the ortho-position and bromine at the meta-position .

- Reactivity : The methoxy group donates electron density via resonance, activating the ring toward electrophilic substitution. This contrasts with the fluorine atom in 2-(2-Bromo-3-fluorophenyl)acetaldehyde, which is electron-withdrawing.

- Applications : Used in pharmaceutical intermediates, leveraging its aromatic aldehyde functionality .

Comparison :

- The methoxy group in 2-(5-Bromo-2-methoxyphenyl)acetaldehyde increases solubility in polar solvents compared to the fluorine-substituted analog. The bromine’s position (meta vs. ortho) also alters steric and electronic effects.

2-(2-Bromopyridin-3-yl)acetaldehyde

- Structure : Features a pyridine ring instead of a benzene ring, with bromine at the ortho-position relative to the acetaldehyde group .

- Reactivity : The nitrogen in the pyridine ring introduces strong electron-withdrawing effects, directing electrophilic attacks to specific positions. This contrasts with the fluorine-substituted phenyl analog, where resonance effects dominate.

- Applications : Used in synthetic organic chemistry for heterocyclic compound synthesis .

Key Differences :

- The pyridine ring’s basicity and electronic properties make this compound more reactive in nucleophilic addition reactions compared to purely aromatic analogs.

Malonaldehyde (Propanedial)

Comparison :

- Unlike 2-(2-Bromo-3-fluorophenyl)acetaldehyde, malonaldehyde lacks aromaticity and halogen substituents, resulting in higher aqueous solubility and distinct metabolic pathways.

Data Tables

Table 1: Physical and Chemical Properties of Selected Aldehydes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-(2-Bromo-3-fluorophenyl)acetaldehyde | C₈H₆BrFO | 229.04 | ~200 (estimated) | Br (ortho), F (meta) |

| Acetaldehyde | C₂H₄O | 44.05 | 20.1 | –CH₃ |

| 2-(5-Bromo-2-methoxyphenyl)acetaldehyde | C₉H₉BrO₂ | 245.07 | N/A | Br (meta), OCH₃ (ortho) |

| Malonaldehyde | C₃H₄O₂ | 72.06 | 72 (decomposes) | –CHO, –CH₂–CHO |

Research Findings and Limitations

- Data Gaps : Direct studies on 2-(2-Bromo-3-fluorophenyl)acetaldehyde are sparse; most inferences are drawn from structural analogs like 2-(5-Bromo-2-methoxyphenyl)acetaldehyde and malonaldehyde .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2-(2-Bromo-3-fluorophenyl)acetaldehyde, given the reactivity of the aldehyde group?

- Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. A recommended approach involves protecting the aldehyde during synthesis (e.g., using acetal protection) and deprotecting under mild acidic conditions. For bromo-fluoro aromatic precursors, cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic bromination/fluorination can be adapted from analogs like 5-Bromo-2-fluorophenylacetic acid (mp 47–49°C, CAS RN 883514-21-4) . Storage at 0–6°C is critical to prevent degradation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (>97% threshold as per HLC standards in bromo-fluoro analogs) .

- NMR Spectroscopy : Compare aromatic proton signals with structurally similar compounds (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid, monoclinic P21/c crystal system) .

- Mass Spectrometry : Confirm molecular weight (expected ~229.05 g/mol based on analogs like 3-(4-Bromo-2-fluorophenyl)acrylaldehyde) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway for 2-(2-Bromo-3-fluorophenyl)acetaldehyde?

- Methodological Answer : Implement quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) . For example, β-hydrogen elimination in palladium-catalyzed reactions can be minimized by simulating steric effects of bromo/fluoro substituents .

Q. What experimental design strategies are effective for investigating parameters affecting reaction yield (e.g., temperature, catalyst loading)?

- Methodological Answer : Use factorial design to screen variables efficiently. For instance, a 2³ factorial design (temperature, catalyst concentration, reaction time) reduces trials while capturing interactions. Statistical analysis (ANOVA) can identify dominant factors, as demonstrated in TiO2 photoactivity studies . This method aligns with CRDC’s emphasis on empirical engineering design .

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?

- Methodological Answer : Cross-validate with single-crystal XRD (e.g., monoclinic P21/c system for bromo-fluoro analogs, a = 12.5022 Å, Z = 4) . For ambiguous NMR signals, employ 2D techniques (e.g., HSQC, HMBC) to assign coupling between fluorine and adjacent protons. Compare with PubChem’s computed InChI data for 2-(2-chlorophenoxy)acetaldehyde (InChIKey: ASSIBPWXBDEJKL) .

Q. What catalytic systems enable selective bromination without over-halogenation in similar aromatic aldehydes?

- Methodological Answer : Use Lewis acid catalysts (e.g., AlCl3) to direct bromination to the ortho position relative to electron-withdrawing groups. Membrane separation technologies (RDF2050104) can isolate intermediates, preventing polybromination . For fluorinated analogs, kinetic studies show that low temperatures (0–6°C) favor mono-substitution .

Notes

- Advanced methodologies (e.g., ICReDD’s computational-experimental loop ) address reproducibility challenges in halogenated aldehyde synthesis.

- For safety, consult SDS guidelines for bromo/fluoro compounds (e.g., N-(2-Bromo-4-fluorophenyl)acetamide handling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.